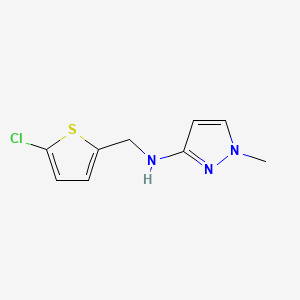![molecular formula C16H21NO4 B7574877 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as MAC, is a synthetic compound that has shown promising results in scientific research applications. MAC is a derivative of the antibiotic drug cephalexin and is used as a building block for the synthesis of various other compounds.
作用机制
The mechanism of action of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. It is believed to work by inhibiting the synthesis of bacterial cell walls. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a beta-lactam antibiotic, which means that it contains a beta-lactam ring in its chemical structure. Beta-lactam antibiotics work by binding to the penicillin-binding proteins (PBPs) in bacterial cell walls, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall, which eventually causes the bacterial cell to burst.
Biochemical and Physiological Effects:
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is excreted primarily in the urine. In addition to its antibacterial, antifungal, and antiviral properties, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One major advantage of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is its broad-spectrum activity against a wide range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be difficult to isolate and purify, which can make it challenging to work with in a laboratory setting.
未来方向
There are several potential future directions for research on 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Researchers are also exploring the potential use of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid as a treatment for viral infections, such as HIV. In addition, there is interest in studying the anti-inflammatory and antioxidant effects of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in more detail, as these properties may have potential therapeutic applications in a range of diseases.
合成方法
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is synthesized by the reaction of 3-methoxybenzoyl chloride with cyclohexylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antiviral properties. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to be effective against Candida albicans, a common fungal pathogen. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV).
属性
IUPAC Name |
4-[[2-(3-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-4-2-3-11(9-14)10-15(18)17-13-7-5-12(6-8-13)16(19)20/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXWNQSEIZSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)


![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)


![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)

